molecular formula C21H16ClN3O4 B6132203 3-Chloro-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-methoxybenzamide

3-Chloro-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-methoxybenzamide

Cat. No.: B6132203
M. Wt: 409.8 g/mol
InChI Key: CBWSDVLRDURFHJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro group, a hydroxy group, a methoxy group, and an oxazolo[4,5-B]pyridine moiety

Properties

IUPAC Name

3-chloro-N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-11-8-13(24-20(27)12-5-6-16(28-2)15(22)9-12)10-14(18(11)26)21-25-19-17(29-21)4-3-7-23-19/h3-10,26H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWSDVLRDURFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazolo[4,5-B]pyridine moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate reagent.

    Introduction of the chloro group: This step often involves a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final product is obtained through coupling reactions that introduce the hydroxy, methoxy, and amide functionalities under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, high-throughput reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amide derivative.

Scientific Research Applications

3-Chloro-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The oxazolo[4,5-B]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities with 3-Chloro-N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-methoxybenzamide.

    Benzamide Derivatives: Other benzamide derivatives with different substituents can be compared to highlight the unique properties of the compound .

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the presence of the oxazolo[4,5-B]pyridine moiety, which imparts specific chemical and biological properties not found in other similar compounds.

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